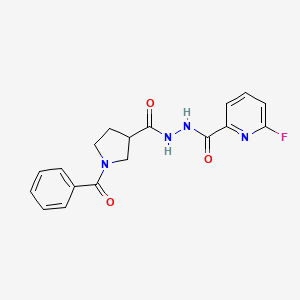
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide, also known as BPC 157, is a synthetic peptide that has been extensively studied for its therapeutic potential. It is a pentadecapeptide comprising of 15 amino acids and has a molecular weight of 1419.53552 g/mol. BPC 157 was first discovered in the early 1990s, and since then, it has been studied for its potential use in the treatment of various conditions.
Mecanismo De Acción
The exact mechanism of action of N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 is not fully understood. However, it is believed to work by modulating the expression of growth factors and cytokines, which play a crucial role in tissue repair and regeneration. This compound 157 has also been shown to promote angiogenesis, which is the formation of new blood vessels, and improve blood flow to damaged tissues.
Biochemical and Physiological Effects:
This compound 157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and improve gastrointestinal function. This compound 157 has also been shown to improve blood flow to damaged tissues, promote angiogenesis, and modulate the expression of growth factors and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 in lab experiments is its high stability and low toxicity. This compound 157 is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Direcciones Futuras
There are several future directions for the study of N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157. One area of interest is the potential use of this compound 157 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound 157 has also been studied for its potential use in the treatment of cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound 157 and its potential therapeutic applications.
Conclusion:
This compound 157 is a synthetic peptide that has been extensively studied for its therapeutic potential. It has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and improving gastrointestinal function. This compound 157 has also been studied for its potential use in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and muscle tears. While there are still many unanswered questions about the mechanism of action of this compound 157, its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 is synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis process involves the coupling of the protected amino acid to a resin support, followed by deprotection and coupling of the next amino acid. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 has been extensively studied for its therapeutic potential in various preclinical and clinical studies. It has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and improving gastrointestinal function. This compound 157 has also been studied for its potential use in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and muscle tears.
Propiedades
IUPAC Name |
N'-(1-benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-15-8-4-7-14(20-15)17(25)22-21-16(24)13-9-10-23(11-13)18(26)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHUVHAJLCSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NNC(=O)C2=NC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

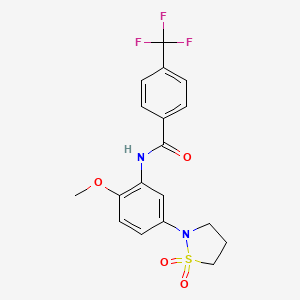
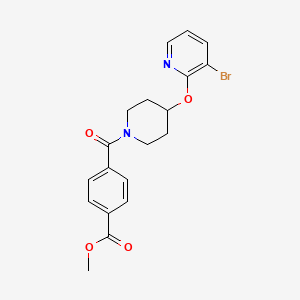
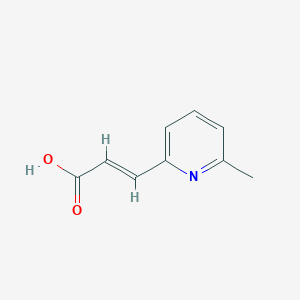
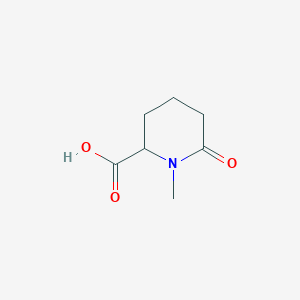
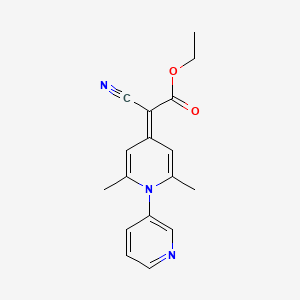
![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
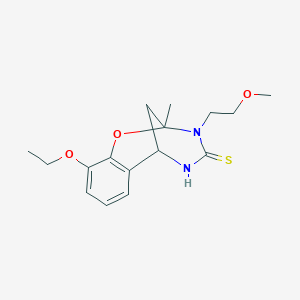
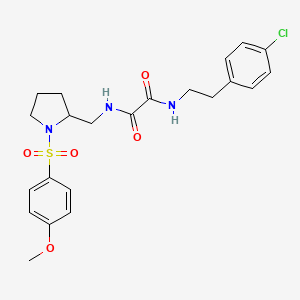
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
